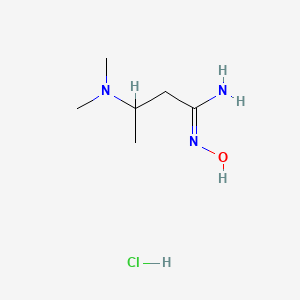3-(dimethylamino)-N'-hydroxybutanimidamidehydrochloride
CAS No.:
Cat. No.: VC16578877
Molecular Formula: C6H16ClN3O
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H16ClN3O |
|---|---|
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 3-(dimethylamino)-N'-hydroxybutanimidamide;hydrochloride |
| Standard InChI | InChI=1S/C6H15N3O.ClH/c1-5(9(2)3)4-6(7)8-10;/h5,10H,4H2,1-3H3,(H2,7,8);1H |
| Standard InChI Key | MUTDIOGFLPFFLB-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C/C(=N/O)/N)N(C)C.Cl |
| Canonical SMILES | CC(CC(=NO)N)N(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 181.66 g/mol. Its IUPAC name, N'-hydroxybutanimidamide;hydrochloride, reflects a backbone comprising a four-carbon chain (butanimidamide) modified with a dimethylamino group at the 3-position and a hydroxylamine moiety at the terminal nitrogen . Key structural features include:
-
Amidine core: The group, protonated under physiological conditions, enables hydrogen bonding and ionic interactions.
-
Dimethylamino substituent: The group enhances lipophilicity, facilitating membrane permeability.
-
Hydrochloride salt: Improves aqueous solubility for in vitro assays .
Table 1: Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.66 g/mol |
| SMILES Notation | CC(CC(=NO)N)N(C)C.Cl |
| InChIKey | MUTDIOGFLPFFLB-UHFFFAOYSA-N |
| Solubility (Water) | High (hydrochloride form) |
| Stability | Hygroscopic; store at 2–8°C |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(dimethylamino)-N'-hydroxybutanimidamide hydrochloride typically involves a multi-step sequence:
-
Amination of butyric acid derivatives: Butyronitrile undergoes nucleophilic substitution with dimethylamine to form 3-(dimethylamino)butyronitrile.
-
Hydroxylamine conjugation: Reaction with hydroxylamine hydrochloride in ethanol yields the amidoxime intermediate.
-
Salt formation: Treatment with hydrochloric acid produces the final hydrochloride salt .
A patent-pending alternative (CN108299245B) describes using bis(trichloromethyl) carbonate as a coupling agent for analogous urea derivatives, suggesting potential scalability for industrial production .
Reaction Optimization
Critical parameters include:
-
Temperature control: Maintaining 0–50°C during reagent addition prevents exothermic side reactions .
-
Solvent selection: Polar aprotic solvents (e.g., toluene) enhance reaction homogeneity .
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
Biochemical and Pharmacological Applications
Antimicrobial Activity
Preliminary data suggest amidine derivatives disrupt microbial cell membranes. The compound’s protonated amidine group could electrostatically interact with phospholipid head groups, compromising membrane integrity.
Comparative Analysis with Structural Analogs
3-(Dimethylamino)propyl Chloride Hydrochloride
This analog (CAS: 5407-04-5) shares the dimethylamino-hydrochloride motif but lacks the amidine functionality. Key differences include:
-
Applications: Intermediate in tricyclic antidepressant synthesis vs. enzyme inhibition .
-
Reactivity: Electrophilic chloride vs. nucleophilic hydroxylamine .
Table 2: Functional Comparison of Dimethylamino Derivatives
| Compound | Key Functional Group | Primary Use |
|---|---|---|
| 3-(Dimethylamino)-N'-hydroxybutanimidamide HCl | Amidoxime | Enzyme inhibition research |
| 3-(Dimethylamino)propyl chloride HCl | Alkyl chloride | Pharmaceutical intermediate |
Future Research Directions
Target Identification
High-throughput screening against kinase libraries could elucidate novel targets. The hydroxylamine group may chelate metal ions in catalytic sites, inhibiting metalloenzymes .
Prodrug Development
Esterification of the hydroxylamine moiety might enhance blood-brain barrier penetration, leveraging the dimethylamino group’s passive diffusion capability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume